4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
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Description
4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications
1. Anticancer Activity
The compound has been explored for its potential in anticancer applications. For instance, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of similar compounds showing in vitro cytotoxicity studies in human breast cancer cell line (MCF 7) (Vellaiswamy & Ramaswamy, 2017). Also, Gangapuram and Redda (2009) synthesized novel benzamide/benzene sulfonamides with anti-inflammatory and anticancer properties (Gangapuram & Redda, 2009).
2. Cardiac Electrophysiological Activity
Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, which showed potency comparable to selective class III agents (Morgan et al., 1990).
3. Radiopharmaceutical Applications
The synthesis of derivatives like 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide by Wang et al. (2013) indicates potential applications in radiopharmaceutical imaging for cancer diagnosis (Wang et al., 2013).
4. Organocatalysis
Vizóquez et al. (2012) explored the use of similar compounds in organocatalysis, particularly in direct asymmetric aldol reactions (Vizóquez et al., 2012).
5. Histone Deacetylase Inhibition
Zhou et al. (2008) discussed the design and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as a histone deacetylase inhibitor, suggesting its role in cancer treatment (Zhou et al., 2008).
6. Antiproliferative Activities
Shao et al. (2014) synthesized 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides and evaluated their antiproliferative activities, indicating potential as anticancer agents (Shao et al., 2014).
Properties
IUPAC Name |
4-[(3-methylphenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-3-2-4-19(13-15)30(27,28)24-17-7-5-16(6-8-17)20(26)23-18-9-11-25(14-18)21-22-10-12-29-21/h2-8,10,12-13,18,24H,9,11,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCVLYRNTVJDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3CCN(C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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